(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
CAS No.: 647852-82-2
Cat. No.: VC21334468
Molecular Formula: C22H20N2O5
Molecular Weight: 392.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione - 647852-82-2](/images/no_structure.jpg)
CAS No. | 647852-82-2 |
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Molecular Formula | C22H20N2O5 |
Molecular Weight | 392.4 g/mol |
IUPAC Name | (19R)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1 |
Standard InChI Key | FJHBVJOVLFPMQE-JOCHJYFZSA-N |
Isomeric SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)O |
SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O |
Chemical Properties and Structure
Molecular Characteristics
(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is identified by CAS No. 647852-82-2. This complex organic compound has a molecular formula of C22H20N2O5 and a molecular weight of 392.4 g/mol. The compound's structure is characterized by a pentacyclic framework with specific stereochemistry at the 19R position, which distinguishes it from related isomers. The full IUPAC name reflects its complex structure with multiple rings and functional groups that contribute to its biological activity.
The compound contains two ethyl groups at positions 10 and 19, hydroxyl groups at positions 7 and 19, and a complex ring system incorporating an oxa-diazapentacyclo structure. This structural arrangement is critical for its interaction with biological targets, particularly DNA topoisomerase I. The compound's structure includes seven double bonds in the heptaene component and two ketone groups at positions 14 and 18.
Structural Identifiers and Representations
The compound can be represented through various chemical identifiers that facilitate its recognition in scientific databases and literature. Its standard InChI is InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3. The corresponding InChI Key is FJHBVJOVLFPMQE-UHFFFAOYSA-N, which serves as a condensed digital representation of the compound's structure.
For simplified representation, the SMILES notation is CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O. These notations enable computational analysis and database searches for this compound.
The compound is also known by several synonyms including:
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(R)-SN-38
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1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-
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(rac)-7-Ethyl-10-Hydroxy Camptothecin
Physical and Chemical Properties
In terms of physical properties, the compound typically appears as an off-white powder. Its complex structure contributes to specific chemical properties that influence its pharmacological behavior. The compound contains functional groups that can participate in hydrogen bonding, including two hydroxyl groups and two ketone groups. These functional groups influence the compound's solubility and its ability to interact with biological targets.
The following table summarizes the key chemical and physical properties of the compound:
Property | Value | Reference |
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CAS Number | 647852-82-2 | |
Alternative CAS Number | 130144-34-2 | |
Molecular Formula | C22H20N2O5 | |
Molecular Weight | 392.4 g/mol | |
Appearance | Off-white powder | |
Purity (Research Grade) | >95% | |
PubChem Compound ID | 4014291 |
Biological Activity
Mechanism of Action
The primary biological activity of (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is attributed to its interaction with cellular targets such as DNA topoisomerases and various enzymes involved in cancer cell proliferation. This compound exhibits potent anticancer properties by inhibiting DNA replication and inducing apoptosis in malignant cells. The mechanism involves the stabilization of the topoisomerase I-DNA complex, which prevents the religation of DNA strands after they have been cleaved by the enzyme. This stabilization leads to persistent DNA strand breaks, which ultimately triggers apoptosis, particularly in rapidly dividing cells such as cancer cells.
The compound's pentacyclic structure is essential for this activity, as it allows for specific binding to the topoisomerase I-DNA complex. The hydroxyl and ketone groups in the molecule facilitate hydrogen bonding with amino acid residues in the enzyme and with DNA bases, enhancing the stability of the ternary complex. This mechanism explains the compound's selectivity for cells with high replication rates, making it particularly effective against cancer cells.
Anticancer Activity
Research has demonstrated that the compound exhibits efficacy in inhibiting the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Its ability to target rapidly dividing cells through topoisomerase I inhibition makes it a promising candidate for cancer therapy, particularly for malignancies with high replication rates or those that have developed resistance to other treatments.
Research Findings
In Vitro Studies
Laboratory investigations have established the efficacy of (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione in inhibiting cancer cell proliferation through its interaction with DNA topoisomerase I. In vitro studies have demonstrated that the compound effectively stabilizes the topoisomerase I-DNA complex, leading to DNA damage and apoptosis in cancer cells. These findings confirm the compound's mechanism of action and provide a foundation for its potential therapeutic applications.
Research has also indicated that the compound's anticancer activity may be influenced by various factors, including its concentration, exposure time, and the specific characteristics of the target cancer cells. The compound's efficacy against different cancer cell lines suggests a broad spectrum of activity, although sensitivity may vary depending on specific cellular factors such as topoisomerase I expression levels and DNA repair mechanisms.
Structure-Activity Relationship Studies
Structure-activity relationship studies have highlighted the importance of specific structural features in the compound's biological activity. The pentacyclic framework, the positioning of hydroxyl and ketone groups, and the specific stereochemistry at the 19R position all contribute to its interaction with topoisomerase I and subsequent anticancer effects. These studies provide valuable insights for the development of analogues with potentially enhanced activity or improved pharmacokinetic properties.
Comparative analyses with related compounds, including other camptothecin derivatives, have further elucidated the structural elements critical for biological activity. Such studies contribute to the rational design of next-generation compounds with optimized properties for therapeutic applications. The compound's relationship to camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata, places it within a well-studied class of topoisomerase I inhibitors with established anticancer activity.
Pharmacokinetic Considerations
Research into the pharmacokinetic properties of the compound has revealed important considerations for its potential therapeutic applications. As a complex organic molecule, the compound presents specific challenges related to solubility, stability, and bioavailability. These factors influence its distribution in biological systems and its effectiveness as a therapeutic agent.
The presence of hydroxyl groups in the molecule contributes to its hydrogen-bonding capacity, affecting its solubility in aqueous environments and its interaction with biological membranes. Additionally, the specific stereochemistry at the 19R position may influence its recognition by metabolic enzymes, affecting its half-life and clearance from biological systems. These pharmacokinetic considerations are crucial for the development of effective delivery strategies for potential therapeutic applications.
Applications and Future Directions
Current Research Applications
Currently, (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is primarily used in research contexts to explore its pharmacological potential, particularly in cancer research. Its availability with a purity of greater than 95% facilitates reliable experimental investigations into its biological activity and mechanisms of action. Researchers utilize the compound in in vitro studies to evaluate its effects on various cancer cell lines and to elucidate the molecular pathways involved in its anticancer activity.
The compound is also valuable in comparative studies with other topoisomerase inhibitors, contributing to a broader understanding of this class of compounds and their potential therapeutic applications. Additionally, it serves as a tool in fundamental research on DNA topoisomerase I function and the consequences of enzyme inhibition on cellular processes.
Future Research Directions
Future research on (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione may focus on several key areas:
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Development of optimized delivery systems to enhance the compound's bioavailability and target specificity.
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Further exploration of its potential antimicrobial activity against various pathogens.
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Investigation of synergistic effects with other therapeutic agents in cancer treatment.
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Detailed toxicological studies to establish safety profiles for potential clinical applications.
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Synthesis of structural analogues with potentially enhanced activity or improved pharmacokinetic properties.
These research directions could significantly advance our understanding of the compound's potential applications and facilitate its transition from a research tool to a therapeutic agent.
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